2-(2-{[3-(Trifluoromethyl)phenyl]sulfanyl}-3-pyridinyl)-1,3-benzothiazole
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Overview
Description
Preparation Methods
Specific synthetic routes and reaction conditions are often proprietary and may vary depending on the desired purity and yield . Industrial production methods may involve optimized reaction conditions and the use of catalysts to enhance efficiency and scalability.
Chemical Reactions Analysis
This compound can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert certain functional groups within the molecule to their corresponding reduced forms.
Substitution: The trifluoromethyl and pyridinyl groups can participate in substitution reactions, leading to the formation of new derivatives.
Common reagents and conditions used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
2-(2-{[3-(Trifluoromethyl)phenyl]sulfanyl}-3-pyridinyl)-1,3-benzothiazole has several scientific research applications:
Chemistry: It is used as a reference standard in pharmaceutical testing and as a building block in organic synthesis.
Biology: The compound’s unique structure makes it a candidate for studying biological interactions and potential therapeutic effects.
Mechanism of Action
The mechanism by which 2-(2-{[3-(Trifluoromethyl)phenyl]sulfanyl}-3-pyridinyl)-1,3-benzothiazole exerts its effects involves interactions with molecular targets and pathways. The trifluoromethyl group plays a crucial role in enhancing the compound’s stability and reactivity, while the benzothiazole and pyridinyl groups contribute to its binding affinity and specificity . These interactions can modulate various biological pathways, leading to potential therapeutic effects.
Comparison with Similar Compounds
Similar compounds to 2-(2-{[3-(Trifluoromethyl)phenyl]sulfanyl}-3-pyridinyl)-1,3-benzothiazole include other benzothiazole derivatives and trifluoromethyl-substituted compounds. These compounds share structural similarities but may differ in their reactivity, stability, and biological activity. The presence of the trifluoromethyl group in this compound enhances its uniqueness by providing increased stability and potential for diverse applications .
Properties
IUPAC Name |
2-[2-[3-(trifluoromethyl)phenyl]sulfanylpyridin-3-yl]-1,3-benzothiazole |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H11F3N2S2/c20-19(21,22)12-5-3-6-13(11-12)25-17-14(7-4-10-23-17)18-24-15-8-1-2-9-16(15)26-18/h1-11H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JNWPSVPYHZBJQA-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=C(S2)C3=C(N=CC=C3)SC4=CC=CC(=C4)C(F)(F)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H11F3N2S2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.